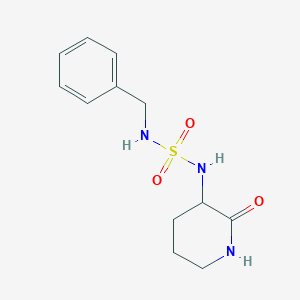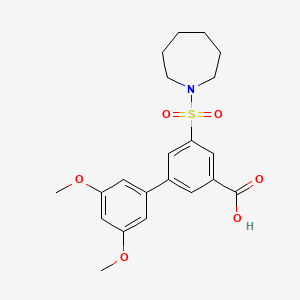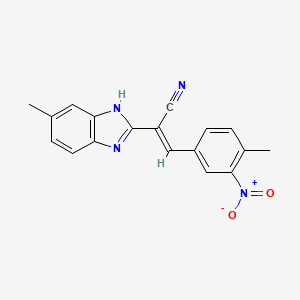
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core fused with a nitrophenyl group and a cyanoethenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Vinylation: The vinyl group is introduced via a Heck reaction, where the benzimidazole derivative is coupled with a vinyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids.
Major Products
Reduction of Nitro Group: Formation of an amine derivative.
Reduction of Cyano Group: Formation of an ethylamine derivative.
Substitution Reactions: Formation of halogenated or alkylated benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Wirkmechanismus
The mechanism of action of (E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting enzyme activity or modulating receptor function. The nitrophenyl group may enhance binding affinity through additional hydrogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-METHYL-3-NITROPHENYL)-1H-BENZIMIDAZOLE: Lacks the cyanoethenyl group, resulting in different chemical properties and biological activities.
1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHANONE:
Uniqueness
(E)-1-(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-2-(4-METHYL-3-NITROPHENYL)-1-ETHENYL CYANIDE is unique due to the presence of both the nitrophenyl and cyanoethenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
(E)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-methyl-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-11-3-6-15-16(7-11)21-18(20-15)14(10-19)8-13-5-4-12(2)17(9-13)22(23)24/h3-9H,1-2H3,(H,20,21)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHIJTSRTJHGCZ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C=C3)C)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C/C3=CC(=C(C=C3)C)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-morpholinecarboxylic acid](/img/structure/B5372538.png)
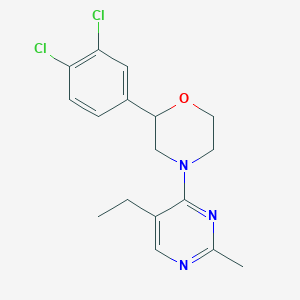
![[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-quinolin-6-ylmethanone](/img/structure/B5372556.png)
![4-[((2R,5S)-5-{[5-(1H-imidazol-1-ylmethyl)pyridin-2-yl]methyl}tetrahydrofuran-2-yl)methyl]-1,4-oxazepane](/img/structure/B5372566.png)
![N-[4-(SEC-BUTYL)PHENYL]-N'-(2-PYRIDYL)UREA](/img/structure/B5372570.png)
![4-[(dimethylamino)methyl]-1-[2-(phenylsulfonyl)ethyl]-4-azepanol](/img/structure/B5372578.png)
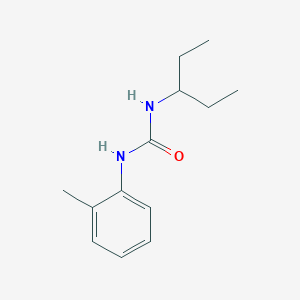
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B5372584.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(cyclopropylacetyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5372587.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-phenylurea](/img/structure/B5372590.png)
![2-[(3-Methoxybenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B5372596.png)
![N-[(2-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE](/img/structure/B5372605.png)
